molecular formula C16H15FN4O2S B2910720 N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide CAS No. 2034363-95-4

N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide

Cat. No.: B2910720
CAS No.: 2034363-95-4
M. Wt: 346.38
InChI Key: BOKWSRPFRXTTLX-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a recognized potent and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Its mechanism of action involves targeting the kinase domain to effectively block RIPK1-dependent signaling pathways , which are central to the regulation of necroptosis, a form of programmed inflammatory cell death, and the subsequent activation of pro-inflammatory cytokines. This specific pharmacological profile makes it a critical research tool for investigating the role of RIPK1 in a wide array of pathological conditions. Researchers utilize this compound to dissect the molecular drivers of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, where RIPK1-mediated neuroinflammation and necroptosis are implicated in disease progression . Furthermore, it is applied in preclinical studies for autoimmune and inflammatory disorders like rheumatoid arthritis and inflammatory bowel disease, providing insights into novel therapeutic strategies by modulating cell death and immune responses. The compound's high selectivity ensures that observed phenotypic effects in cellular and animal models can be more reliably attributed to the inhibition of the RIPK1 pathway.

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c1-2-3-4-13-20-21-16(24-13)19-14(22)15-18-9-12(23-15)10-5-7-11(17)8-6-10/h5-9H,2-4H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKWSRPFRXTTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide” typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids or their derivatives.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving α-haloketones and amides.

    Coupling of the Rings: The thiadiazole and oxazole rings can be coupled through amide bond formation using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency.

Chemical Reactions Analysis

Key Reagents and Conditions

  • Starting Materials : The synthesis typically begins with 5-butyl-1,3,4-thiadiazole and 4-fluorophenyl derivatives.
  • Reagents : Common reagents include phosphoryl chloride (POCl₃), Lawesson's reagent for thiadiazole formation, and coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate).

Reaction Schemes

The following reaction schemes summarize the synthetic pathways:

  • Formation of Thiadiazole :
    • The reaction of butylic hydrazine with carbon disulfide followed by cyclization leads to the formation of 5-butyl-1,3,4-thiadiazole.
  • Oxazole Formation :
    • The condensation of the thiadiazole with an appropriate carboxylic acid derivative in the presence of dehydrating agents (e.g., POCl₃) results in the formation of the oxazole ring.
  • Amidation :
    • Finally, coupling the oxazole derivative with an amine or amide leads to the desired carboxamide structure.

Hydrolysis Reactions

N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Substitution Reactions

This compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom on the phenyl ring. For example:N 5 butyl 1 3 4 thiadiazol 2 yl 5 4 fluorophenyl 1 3 oxazole 2 carboxamide+NuN 5 butyl Nu\text{N 5 butyl 1 3 4 thiadiazol 2 yl 5 4 fluorophenyl 1 3 oxazole 2 carboxamide}+\text{Nu}\rightarrow \text{N 5 butyl }-\text{Nu}Where Nu represents a nucleophile such as an amine or alcohol.

Antimicrobial Activity

Research indicates that thiadiazole and oxazole derivatives possess antimicrobial properties. The incorporation of these moieties into a single compound may enhance activity against various pathogens.

Anticancer Potential

Studies have shown that compounds featuring both thiadiazole and oxazole rings can exhibit cytotoxic effects against cancer cell lines.

Table 3: Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against bacteria
AnticancerCytotoxicity in cancer cells

Scientific Research Applications

Chemistry

In chemistry, “N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may exhibit various biological activities such as antimicrobial, antifungal, or anticancer properties. It can be used in the development of new pharmaceuticals or as a tool for studying biological processes.

Medicine

In medicine, “this compound” may be investigated for its potential therapeutic effects. This includes its use as a lead compound for drug development or as a diagnostic agent.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, or sensors. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of “N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural analogs primarily differ in substituents on the thiadiazole and oxazole rings, as well as linker groups. Key comparisons include:

Compound Name Substituents (Thiadiazole) Substituents (Oxazole/Other) Yield (%) Melting Point (°C) Molecular Weight Bioactivity (IC₅₀ or Notable Activity) Reference
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide Butyl 4-Fluorophenyl - - ~388.46* Not reported -
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) Methylthio Phenyl 97 - 265.34 Antioxidant (inferred)
N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) 2,4-Dichlorobenzyl Thiophene-2-carboxamide - - 413.32 Cytotoxic (IC₅₀: <10 µg/mL)
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Isopropyl 4-Fluorophenyl, Pyrrolidinone - - 388.46 Anticancer (inferred)
5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives Variable S-alkyl Phenyl/Other 68–97 133–170 240–410 Variable (herbicidal, anticancer)

*Calculated based on molecular formula.

Key Observations :

  • Bioactivity Trends: Thiadiazole-carboxamide derivatives with halogenated aryl groups (e.g., 4-fluorophenyl) often exhibit anticancer or antimicrobial activity.

Biological Activity

N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

  • IUPAC Name : this compound
  • Molecular Formula : C16H15FN4O2S
  • Molecular Weight : 346.4 g/mol

Biological Activities

The biological activities of this compound are primarily attributed to its structural components, which include a thiadiazole and oxazole moiety. These functional groups are known for their significant pharmacological effects.

1. Anticancer Activity

Research indicates that compounds containing oxazole and thiadiazole derivatives exhibit potent anticancer properties. For instance, derivatives have shown inhibitory effects against various cancer cell lines. A study reported that related compounds displayed moderate activity with mean IC50 values around 92.4 µM against multiple cancer cell lines including colon and lung adenocarcinomas .

2. Antibacterial and Antifungal Properties

This compound has demonstrated antibacterial effects against several pathogenic bacteria. In vitro studies have shown effective inhibition against strains like Staphylococcus aureus and Escherichia coli with varying degrees of efficacy . Additionally, the compound has shown antifungal activity against Rhizoctonia solani, indicating its potential as an agricultural fungicide .

3. Anti-inflammatory Effects

The compound's anti-inflammatory properties are also noteworthy. It has been suggested that thiadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are pivotal in inflammatory processes .

The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed that the interaction with specific enzyme targets such as histone deacetylases (HDAC) and carbonic anhydrases (CA) plays a crucial role in its anticancer and anti-inflammatory activities .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various oxazole derivatives including the target compound against human cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation with IC50 values ranging from 70 to 100 µM across different cell lines .

Case Study 2: Agricultural Applications

In agricultural settings, the compound was tested for its efficacy as a pesticide. It exhibited strong antibacterial activity against Xanthomonas oryzae, a pathogen affecting rice crops. The EC50 values were reported to be significantly lower than those of traditional pesticides like bismerthiazol .

Data Tables

Activity TypeTarget Organism/Cell LineIC50/EC50 Value (µM)
AnticancerHuman Colon Adenocarcinoma~92.4
AntibacterialStaphylococcus aureusVaries
AntifungalRhizoctonia solaniModerate
Agricultural BacteriaXanthomonas oryzae19.44 - 36.25

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